molecular formula C18H14N2OS2 B2497359 4-(((4-(4-Methoxyphenyl)thiazol-2-yl)thio)methyl)benzonitrile CAS No. 883265-30-3

4-(((4-(4-Methoxyphenyl)thiazol-2-yl)thio)methyl)benzonitrile

Cat. No.: B2497359
CAS No.: 883265-30-3
M. Wt: 338.44
InChI Key: GFDFSQPQHYHNCA-UHFFFAOYSA-N
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Description

4-(((4-(4-Methoxyphenyl)thiazol-2-yl)thio)methyl)benzonitrile is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((4-(4-Methoxyphenyl)thiazol-2-yl)thio)methyl)benzonitrile typically involves the formation of the thiazole ring followed by the introduction of the methoxyphenyl and benzonitrile groups. One common method involves the condensation of 4-methoxyphenylthiourea with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with 4-cyanobenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(((4-(4-Methoxyphenyl)thiazol-2-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

4-(((4-(4-Methoxyphenyl)thiazol-2-yl)thio)methyl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antic

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2OS2/c1-21-16-8-6-15(7-9-16)17-12-23-18(20-17)22-11-14-4-2-13(10-19)3-5-14/h2-9,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDFSQPQHYHNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)SCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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